N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-(pentyloxy)benzamide
Description
This compound belongs to a class of benzamide derivatives featuring a 1,1-dioxidotetrahydrothiophen-3-yl moiety and dual N-substituents: a 4-methoxybenzyl group and a 4-(pentyloxy)benzamide chain. The 4-methoxybenzyl substituent may contribute to π-π stacking interactions in biological targets, a feature observed in structurally related compounds .
Properties
Molecular Formula |
C24H31NO5S |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-pentoxybenzamide |
InChI |
InChI=1S/C24H31NO5S/c1-3-4-5-15-30-23-12-8-20(9-13-23)24(26)25(21-14-16-31(27,28)18-21)17-19-6-10-22(29-2)11-7-19/h6-13,21H,3-5,14-18H2,1-2H3 |
InChI Key |
CBQZOFRUMCWABO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Introduction of the Methoxybenzyl Group: This step may involve the alkylation of the tetrahydrothiophene ring with 4-methoxybenzyl chloride in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-(pentyloxy)benzoic acid using coupling reagents such as EDCI or DCC in the presence of a catalyst like DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-(pentyloxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
Key structural analogs differ in alkyl chain length, benzyl substituents, and sulfone positioning. The table below highlights these variations:
Key Observations :
- Alkoxy Chain Length : The pentyloxy (C5) chain in the target compound balances lipophilicity and solubility compared to the longer hexyloxy (C6) chain in and shorter methoxy (C1) in . Longer chains may enhance lipid bilayer penetration but reduce aqueous solubility.
- Benzyl Substituents: The 4-methoxybenzyl group in the target compound vs. 4-isopropylbenzyl in alters steric bulk and electronic effects.
Physicochemical and ADMET Properties
- Lipophilicity : Calculated logP values for analogs in (hexyloxy: ~5.2) vs. the target compound (pentyloxy: ~4.8) suggest moderate differences in membrane permeability.
- Toxicity : underscores the use of hazardous reagents (e.g., acyl chlorides), necessitating rigorous purity assessments to mitigate toxicity risks .
Q & A
Q. What synthetic strategies are effective for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-(pentyloxy)benzamide?
- Methodological Answer : A multi-step synthesis involving amidation and functional group protection is recommended. For example, analogous benzamide derivatives are synthesized via ice-cooled reactions with O-benzyl hydroxylamine hydrochloride, followed by sequential additions of acyl chlorides (e.g., trifluoromethyl benzoyl chloride) in dichloromethane/water biphasic systems. Potassium carbonate is often used as a base to deprotonate intermediates. Post-reaction purification via vacuum filtration and rotary evaporation is critical . Key Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | O-Benzyl hydroxylamine HCl, K₂CO₃, CH₂Cl₂/H₂O | Amine activation |
| 2 | p-Trifluoromethyl benzoyl chloride, 0°C | Acylation |
| 3 | Na pivalate, CH₃CN | Pivaloyl group introduction |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic protons (e.g., 4-methoxybenzyl group at δ 3.8 ppm) and sulfone protons (tetrahydrothiophen-3-yl dioxidane at δ 2.5–3.2 ppm). IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) and sulfonyl groups (~1300 cm⁻¹). Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) for accuracy .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : The compound may decompose under heat or light due to labile sulfone or amide bonds. Store at –20°C in amber vials under inert gas. Differential Scanning Calorimetry (DSC) can assess decomposition thresholds. Ames testing (e.g., Ames II) is advised to evaluate mutagenicity risks, as seen in structurally similar anomeric amides .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity or steric hindrance from the 4-methoxybenzyl group. Perform controlled experiments in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., THF) with varying temperatures. Monitor reaction progress via TLC or LC-MS. Computational modeling (e.g., DFT) of transition states can clarify steric/electronic effects .
Q. What pharmacological targets are plausible based on structural analogs?
- Methodological Answer : The 4-methoxybenzyl and pentyloxy groups suggest potential as a histone deacetylase (HDAC) inhibitor , akin to MS-275. Docking studies (e.g., using CrystalExplorer) can predict binding to HDAC active sites. In vitro assays measuring acetylated histone H3 levels in neuronal cells (e.g., frontal cortex extracts) validate activity .
Q. How can computational methods optimize this compound’s pharmacokinetic profile?
- Methodological Answer : Lipophilicity (LogP) adjustments via substituent modifications (e.g., replacing pentyloxy with shorter alkyl chains) can enhance blood-brain barrier penetration. Use QSAR models to predict metabolic stability (CYP450 interactions) and molecular dynamics simulations to assess protein-ligand binding longevity. Compare with trifluoromethyl-bearing analogs for improved half-life .
Data Contradiction Analysis
Q. Discrepancies in reported yields for similar benzamide syntheses: How to troubleshoot?
- Methodological Answer : Variability often stems from trace moisture or incomplete acylation. Implement rigorous drying protocols (e.g., molecular sieves in CH₂Cl₂) and monitor reaction completion via in situ IR (disappearance of –NH peaks). Scale-down experiments (e.g., 1 mmol trials) with controlled argon atmospheres reduce side reactions .
Safety and Hazard Mitigation
Q. What PPE and engineering controls are mandatory during synthesis?
- Methodological Answer : Use fume hoods for volatile solvents (CH₂Cl₂, acetonitrile). Wear nitrile gloves and goggles due to mutagenicity risks (Ames II data). Neutralize waste with 10% NaOH before disposal. Refer to Prudent Practices in the Laboratory (National Academies Press) for spill management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
